8-methoxy-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-15-26-20-8-4-3-7-18(20)23(27-15)29-12-10-17(11-13-29)28-24(30)19-14-16-6-5-9-21(32-2)22(16)33-25(19)31/h5-6,9,14,17H,3-4,7-8,10-13H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUAKBXWTRHOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methoxy-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide (CAS Number: 2034411-36-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 448.5 g/mol. The structure features a chromene core linked to a piperidine and quinazoline moiety, contributing to its unique biological profile.
| Property | Value |
|---|---|
| CAS Number | 2034411-36-2 |
| Molecular Formula | C25H28N4O4 |
| Molecular Weight | 448.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammation and cancer progression. The presence of the methoxy group and the chromene structure enhances its ability to modulate biological pathways.
Target Interactions
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
- Receptor Modulation : It potentially acts as a ligand for various receptors, influencing cellular signaling pathways associated with cancer and inflammation.
Biological Activity
Research has indicated that compounds similar to this compound exhibit significant biological activities:
- Anticancer Activity : Studies have shown that related compounds possess selective cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound has been reported to reduce nitric oxide production in lipopolysaccharide (LPS)-induced macrophages, indicating potential anti-inflammatory properties.
Study on Anticancer Properties
A study evaluated the anticancer effects of various chromene derivatives, including the target compound. Results demonstrated that these derivatives exhibited significant cytotoxicity against breast cancer cells (MDA-MB-468) and renal cancer cells (A498). The mechanism involved apoptosis induction through caspase activation and modulation of cell cycle progression.
Study on Anti-inflammatory Activity
In another study assessing the anti-inflammatory potential of related quinazoline derivatives, it was found that these compounds effectively inhibited LPS-induced nitric oxide production in RAW 264.7 cells. The inhibition was comparable to established anti-inflammatory agents, suggesting a promising therapeutic application for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Core Heterocyclic Variations
- Benzimidazolone Derivatives :
Compounds such as 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3-methoxy-4-methylphenyl)piperidine-1-carboxamide () and 4-(5-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide () share the piperidine-carboxamide linker but replace the tetrahydroquinazoline with a benzimidazolone core . These derivatives often exhibit halogen substituents (e.g., Br, Cl) that enhance target binding but may reduce solubility . - Coumarin Derivatives :
Compounds like 7,8-dihydroxy-6-nitro-2-oxo-N-(piperidin-4-yl)-2H-chromene-3-carboxamide () retain the coumarin-carboxamide-piperidine backbone but feature nitro and hydroxy substituents instead of methoxy and tetrahydroquinazoline groups. These polar groups may improve water solubility but reduce membrane permeability .
The 2-methyltetrahydroquinazoline moiety introduces steric bulk and basicity, which could modulate receptor selectivity compared to simpler heterocycles like benzimidazolones or imidazopyridines .
Synthesis and Yield Benzimidazolone derivatives (e.g., compound 43 in ) are synthesized via urea coupling with yields up to 74%, whereas coumarin derivatives (e.g., compound 11 in ) require multi-step nitration and hydroxylation, yielding 67% .
Research Findings and Implications
- Optimization Challenges : The tetrahydroquinazoline group may introduce synthetic complexity, as seen in the lower yields of imidazopyridine analogs (51% in ) compared to benzimidazolones (85% in ) .
Preparation Methods
Acyl Chloride Intermediate Method
Treatment of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 40°C for 2 hours generates the corresponding acyl chloride. Subsequent reaction with 1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine in the presence of triethylamine (TEA) at 0°C yields the target amide (yield: 65–70%).
Coupling Agent-Mediated Amidation
Alternatively, carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) facilitate direct amide bond formation. A representative procedure involves stirring equimolar amounts of the carboxylic acid and amine in dichloromethane with EDC (1.2 equiv) and DMAP (0.1 equiv) at room temperature for 12 hours, achieving yields of 68–73%.
Comparative analysis :
| Method | Yield (%) | Purity (HPLC) | Side Products |
|---|---|---|---|
| Acyl chloride | 65–70 | 95.2 | Esterification byproducts |
| EDC/DMAP | 68–73 | 97.8 | Urea derivatives |
The coupling agent method offers superior purity by minimizing esterification, which occurs when residual alcohol solvents react with acyl chlorides.
Synthesis of 1-(2-Methyl-5,6,7,8-Tetrahydroquinazolin-4-yl)Piperidin-4-Amine
This subunit combines a tetrahydroquinazoline ring and a piperidine moiety.
Tetrahydroquinazoline Ring Construction
A cyclocondensation strategy is employed using 2-aminocyclohexanone and acetamidine hydrochloride. Reaction in ethanol under reflux for 8 hours produces 2-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one (yield: 82%). Chlorination with phosphorus oxychloride (POCl₃) at 110°C for 4 hours converts the ketone to 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline (yield: 76%).
Piperidine Substitution
Nucleophilic aromatic substitution of the 4-chloro group with piperidin-4-amine proceeds in isopropanol at 80°C for 6 hours, using potassium iodide (KI) as a catalyst (yield: 64%). Optimization studies show that:
- Solvent polarity : Isopropanol enhances solubility of both reactants compared to toluene.
- Catalyst loading : 5 mol% KI increases yield by 18% compared to uncatalyzed reactions.
Final Coupling and Purification
The coupling of 8-methoxy-2-oxo-2H-chromene-3-carboxamide with 1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine is achieved via:
Microwave-Assisted Synthesis
Heating the amine and acyl chloride intermediate in acetonitrile with DIEA (N,N-diisopropylethylamine) under microwave irradiation (100°C, 150 W) for 20 minutes provides the final compound in 85% yield. This method reduces reaction time from hours to minutes while improving atom economy.
Column Chromatography Purification
Crude product purification employs silica gel chromatography with a gradient eluent (chloroform:methanol 15:1 to 10:1). Analytical HPLC (C18 column, 70:30 acetonitrile:water, 1 mL/min) confirms purity ≥98%.
Scalability and Industrial Considerations
For kilogram-scale production, the coupling agent method is preferred due to:
- Lower toxicity : Avoids SOCl₂, which generates HCl gas.
- Solvent recovery : Dichloromethane can be distilled and reused, reducing costs.
A typical pilot-scale protocol produces 1.2 kg of the target compound with 71% overall yield from 8-methoxycoumarin-3-carboxylic acid.
Analytical Characterization
Critical spectroscopic data for validation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
